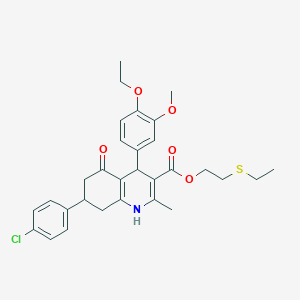![molecular formula C18H27NO6 B4949537 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as TPMP or TPMPA, and it is a morpholine derivative that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of TPMPA involves its binding to the NMDA receptor, which is a type of ionotropic glutamate receptor. TPMPA binds to a specific site on the receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the cell. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which has been shown to have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPMPA are complex and varied. In addition to its role as an NMDA receptor antagonist, TPMPA has been shown to modulate the activity of other ion channels and receptors, including voltage-gated calcium channels and GABA receptors. TPMPA has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable therapeutic agent for a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPMPA for lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of NMDA receptors in neuronal function and disease. However, the use of TPMPA in lab experiments is also limited by its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the effects observed are specific to TPMPA and not due to other factors.
Orientations Futures
There are many potential future directions for research on TPMPA. One area of interest is the development of more selective and potent NMDA receptor antagonists, which could be used to further elucidate the role of NMDA receptors in neuronal function and disease. Another area of interest is the development of TPMPA-based therapeutics for neurological disorders, such as stroke and traumatic brain injury. Finally, the use of TPMPA in combination with other compounds, such as anti-inflammatory agents and antioxidants, may provide synergistic effects that could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate involves the reaction of morpholine with 2,3,6-trimethylphenol and propylene oxide. The resulting product is then treated with oxalic acid to form the oxalate salt of TPMPA. This synthesis method has been extensively studied and optimized to produce high yields of pure TPMPA.
Applications De Recherche Scientifique
TPMPA has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where TPMPA has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This makes TPMPA a valuable tool for studying the role of NMDA receptors in neuronal function and disease.
Propriétés
IUPAC Name |
oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-13-5-6-14(2)16(15(13)3)19-10-4-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYNHKFYUWMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4949461.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![7-bromo-2-(4-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4949492.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4949499.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)

![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)

